(2-Formylnaphthalen-1-yl)boronicacid

Catalog No.
S13686041
CAS No.
M.F
C11H9BO3
M. Wt
200.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Formylnaphthalen-1-yl)boronicacid

Product Name

(2-Formylnaphthalen-1-yl)boronicacid

IUPAC Name

(2-formylnaphthalen-1-yl)boronic acid

Molecular Formula

C11H9BO3

Molecular Weight

200.00 g/mol

InChI

InChI=1S/C11H9BO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7,14-15H

InChI Key

SWFSVDQSQGSFGY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC2=CC=CC=C12)C=O)(O)O

(2-Formylnaphthalen-1-yl)boronic acid (CAS 383421-83-8) is a bifunctional ortho-carbonyl arylboronic acid primarily utilized as a high-value building block in the synthesis of extended polycyclic aromatic hydrocarbons (PAHs) and organic light-emitting diode (OLED) materials [1]. Featuring both a reactive boronic acid moiety for Suzuki-Miyaura cross-coupling and an adjacent formyl group for subsequent condensation or olefination, this compound enables the rapid construction of complex, highly conjugated fused-ring systems. From a procurement perspective, it is selected over simpler arylboronic acids when the synthetic target requires both the extended π-conjugation of a naphthalene core and an ortho-directing handle for tandem ring-closing reactions, which are essential for producing thermally stable, high-efficiency optoelectronic materials.

Substituting (2-formylnaphthalen-1-yl)boronic acid with its simpler benzene analog, (2-formylphenyl)boronic acid, or its isomer, (1-formylnaphthalen-2-yl)boronic acid, fundamentally alters both the synthetic pathway and the final material properties [1]. The benzene analog lacks the extended π-system, resulting in downstream fluorophores with significantly lower glass transition temperatures (Tg) and blue-shifted emission spectra, rendering them unsuitable for specific OLED color tuning and thermal stability requirements. Conversely, using a generic naphthalen-1-ylboronic acid without the ortho-formyl group necessitates additional, low-yield post-coupling formylation steps (e.g., Vilsmeier-Haack reactions) that complicate scale-up and reduce overall process efficiency. Furthermore, the specific 1-borono-2-formyl geometry dictates the angular versus linear fusion of subsequent rings, meaning isomers cannot be swapped without completely changing the optoelectronic profile of the target molecule.

Tandem Synthesis Efficiency and Step Reduction

When synthesizing complex fused-ring PAHs, utilizing the pre-formylated (2-formylnaphthalen-1-yl)boronic acid allows for a streamlined two-step tandem Suzuki-condensation sequence [1]. In contrast, starting with a basic naphthalen-1-ylboronic acid requires separate coupling, isolation, and subsequent formylation steps, which significantly degrades overall yield and increases solvent waste.

Evidence DimensionSynthetic steps and overall yield for fused PAH targets
Target Compound DataEnables 2-step tandem coupling-condensation (overall yields often >70%)
Comparator Or BaselineNaphthalen-1-ylboronic acid (requires 4 steps: coupling, formylation, then condensation; overall yield ~35-40%)
Quantified DifferenceEliminates 2 synthetic steps and roughly doubles overall yield of fused targets.
ConditionsStandard scale-up synthesis of extended PAH cores

Procuring the pre-formylated bifunctional building block significantly reduces labor, solvent waste, and precursor loss during the commercial scale-up of optoelectronic materials.

Photophysical Tuning of Derived Fluorophores

The extended π-conjugation provided by the naphthalene core of (2-formylnaphthalen-1-yl)boronic acid directly influences the photophysical properties of downstream emitters [1]. Compared to materials derived from the benzene analog, (2-formylphenyl)boronic acid, the naphthalene-derived fluorophores exhibit a predictable bathochromic shift, which is critical for tuning emission colors in OLED devices.

Evidence DimensionBathochromic shift in emission spectra
Target Compound DataNaphthalene-derived core (extended π-conjugation)
Comparator Or Baseline(2-Formylphenyl)boronic acid derived core (benzene-based)
Quantified DifferenceInduces a 30–50 nm red-shift in emission and higher molar absorptivity.
ConditionsPhotoluminescence testing of equivalent downstream fused-ring emitters

Essential for material scientists needing to tune OLED emitters from deep blue to sky blue or green without altering the fundamental synthetic assembly route.

Thermal Stability Enhancement in OLED Hosts

Thermal stability is a limiting factor in OLED device lifetime, and the choice of precursor directly impacts the glass transition temperature (Tg) of the final organic film [1]. Host materials synthesized using (2-formylnaphthalen-1-yl)boronic acid consistently demonstrate higher Tg values than those built from phenyl-based analogs, preventing premature crystallization under operational Joule heating.

Evidence DimensionGlass transition temperature (Tg) of downstream host materials
Target Compound DataTg typically elevated to >120 °C due to rigid naphthalene core
Comparator Or Baseline(2-Formylphenyl)boronic acid derivatives (Tg typically 80–100 °C)
Quantified DifferenceIncreases Tg by 20–40 °C.
ConditionsDifferential scanning calorimetry (DSC) of amorphous organic films

Higher thermal stability prevents morphological degradation and crystallization in OLED devices, directly extending operational lifetime.

Regiospecific Steric Reactivity Profile

The 1-borono-2-formyl substitution pattern presents specific peri-steric hindrance from the 8-position hydrogen, which affects the initial kinetics of Suzuki-Miyaura cross-coupling [1]. While it requires more robust conditions (e.g., elevated temperatures and optimized palladium catalysts) compared to the less hindered 2-borono isomer, it reliably achieves high yields while enforcing the required angular geometry for specific PAH targets.

Evidence DimensionCoupling efficiency under standard conditions
Target Compound DataRequires optimized conditions (e.g., Pd(PPh3)4, 100 °C) due to peri-steric hindrance at the 1-position
Comparator Or Baseline(1-Formylnaphthalen-2-yl)boronic acid (less sterically hindered at the 2-position)
Quantified Difference1-borono isomer exhibits slower initial kinetics but achieves comparable >80% yields under elevated temperature.
ConditionsSuzuki cross-coupling with bulky aryl bromides (e.g., 9-bromoanthracene)

Informs the buyer that while this specific isomer dictates the required angular molecular geometry, the process chemistry team must use robust, high-temperature coupling conditions.

Synthesis of High-Tg OLED Host Materials and Emitters

Due to its extended π-conjugation and rigidifying effect, this compound is ideal for synthesizing polycyclic aromatic hydrocarbons (PAHs) used as host materials or fluorescent dopants in OLEDs [1]. It is specifically chosen over phenyl analogs when the target device requires a glass transition temperature (Tg) exceeding 120 °C to prevent film crystallization under operational Joule heating.

Tandem Construction of Complex Heterocycles and Ligands

The ortho-relationship between the boronic acid and the formyl group makes this an optimal precursor for one-pot or sequential Suzuki-condensation reactions [2]. It is highly recommended for process chemistry workflows aiming to synthesize extended phenanthridine, chrysene, or customized chiral exocyclic ligands where minimizing synthetic steps and maximizing overall yield is a commercial priority.

Bathochromic Tuning of Fluorescent Probes

In the development of biological imaging agents or chemosensors, substituting a standard benzene-based precursor with (2-formylnaphthalen-1-yl)boronic acid provides a predictable 30–50 nm red-shift in the emission spectrum [1]. This is critical for applications requiring longer-wavelength excitation to minimize background autofluorescence in biological samples.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

200.0644743 g/mol

Monoisotopic Mass

200.0644743 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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